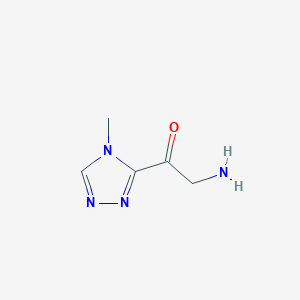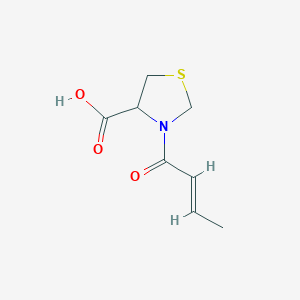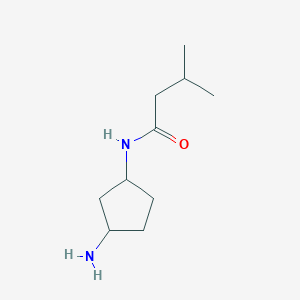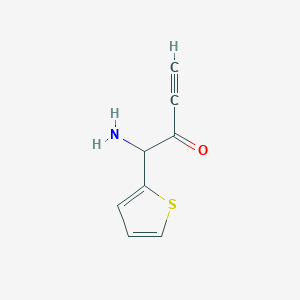
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a heterocyclic organic compound featuring a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Aplicaciones Científicas De Investigación
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antidiabetic agent due to its ability to inhibit enzymes like alpha-amylase and alpha-glucosidase.
Pharmaceuticals: The compound is investigated for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of metal complexes for various applications, including catalysis and material development.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of enzymes like alpha-amylase, preventing substrate binding and subsequent catalysis. This inhibition can regulate glucose levels in diabetic patients .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide: This compound shares a similar triazole ring structure but differs in its functional groups and applications.
1,2,4-Triazole derivatives: These compounds have diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in various fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C5H8N4O |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-amino-1-(4-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-8-5(9)4(10)2-6/h3H,2,6H2,1H3 |
Clave InChI |
HGLSNTQBPHXPDN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
![6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)

![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)









![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
